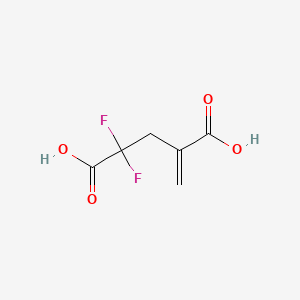

2,2-Difluoro-4-methylenepentanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-4-methylidenepentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O4/c1-3(4(9)10)2-6(7,8)5(11)12/h1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJFKMHKHJIQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Proposed Synthetic Route for 2,2-Difluoro-4-methylenepentanedioic Acid: A Technical Guide for Researchers

Introduction

2,2-Difluoro-4-methylenepentanedioic acid is a potentially valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group and the reactive methylene moiety. The difluoromethyl group can act as a bioisostere for a carbonyl or hydroxyl group, potentially improving metabolic stability and binding affinity of drug candidates. The methylene group offers a site for further chemical modification. This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,2-difluoro-4-methylenepentanedioic acid, addressing the current lack of a publicly documented direct synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a plausible and detailed experimental approach.

Proposed Synthetic Pathway

The proposed synthesis of 2,2-difluoro-4-methylenepentanedioic acid is a multi-step process commencing with commercially available diethyl malonate. The key steps involve the introduction of the gem-difluoro group, followed by chain elongation and the formation of the terminal methylene group. A final hydrolysis step yields the target dicarboxylic acid.

Figure 1: Proposed synthetic workflow for 2,2-Difluoro-4-methylenepentanedioic acid.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step in the proposed synthesis.

Step 1: Synthesis of Diethyl 2,2-difluoromalonate

This step introduces the key gem-difluoro moiety onto the malonate backbone.

-

Reagents and Materials: Diethyl malonate, Selectfluor®, Acetonitrile (anhydrous).

-

Procedure:

-

In a nitrogen-purged three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve diethyl malonate (1.0 eq) in anhydrous acetonitrile.

-

Add Selectfluor® (2.2 eq) portion-wise to the solution while maintaining the temperature below 30 °C using a water bath.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford diethyl 2,2-difluoromalonate.

-

Step 2: Synthesis of Ethyl 2,2-difluoro-3-oxobutanoate

This step elongates the carbon chain.

-

Reagents and Materials: Diethyl 2,2-difluoromalonate, Magnesium ethoxide, Acetyl chloride, Toluene (anhydrous).

-

Procedure:

-

To a suspension of magnesium ethoxide (1.1 eq) in anhydrous toluene, add diethyl 2,2-difluoromalonate (1.0 eq) dropwise at room temperature.

-

Heat the mixture to 60 °C and stir for 1 hour.

-

Cool the reaction mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be used in the next step without further purification.

-

Step 3: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-4-pentenoate

This step introduces the allyl group which will be a precursor to the methylene group.

-

Reagents and Materials: Ethyl 2,2-difluoro-3-oxobutanoate, Allyl bromide, Zinc dust, Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, activate zinc dust (1.5 eq) with a small amount of iodine.

-

Add anhydrous THF, followed by the dropwise addition of a solution of ethyl 2,2-difluoro-3-oxobutanoate (1.0 eq) and allyl bromide (1.2 eq) in THF.

-

Maintain the reaction temperature below 40 °C.

-

After the initial exothermic reaction subsides, stir the mixture at room temperature for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Step 4: Synthesis of Ethyl 2,2-difluoro-4-methylenepentanedioate

This step involves the formation of the key methylene group.

-

Reagents and Materials: Ethyl 2,2-difluoro-3-hydroxy-4-pentenoate, Dess-Martin periodinane, Dichloromethane (DCM, anhydrous), Methyltriphenylphosphonium bromide, n-Butyllithium, THF (anhydrous).

-

Procedure (Two-part):

-

Oxidation:

-

Dissolve the alcohol from the previous step (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract with DCM, wash with saturated sodium bicarbonate and brine, dry, and concentrate to yield the crude ketone.

-

-

Wittig Reaction:

-

In a separate flask, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.

-

Cool to 0 °C and add n-butyllithium (1.4 eq) dropwise.

-

Stir the resulting ylide solution at room temperature for 30 minutes.

-

Cool the ylide solution back to 0 °C and add a solution of the crude ketone in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with water and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

-

-

Step 5: Synthesis of 2,2-Difluoro-4-methylenepentanedioic acid

The final step is the hydrolysis of the diester to the target dicarboxylic acid.

-

Reagents and Materials: Ethyl 2,2-difluoro-4-methylenepentanedioate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve the diester (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 2,2-difluoro-4-methylenepentanedioic acid.

-

Quantitative Data Summary

The following table summarizes the expected (theoretical) data for the proposed synthesis. Actual yields may vary depending on experimental conditions and optimization.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Key Reaction Parameters |

| 1 | Diethyl 2,2-difluoromalonate | C₇H₁₀F₂O₄ | 196.15 | 70-80 | Room temperature, 12-16 h |

| 2 | Ethyl 2,2-difluoro-3-oxobutanoate | C₇H₉F₂O₃ | 178.14 | 65-75 | 60 °C, 1 h then RT, 4 h |

| 3 | Ethyl 2,2-difluoro-3-hydroxy-4-pentenoate | C₈H₁₁F₂O₃ | 192.17 | 60-70 | Room temperature, 2 h |

| 4 | Ethyl 2,2-difluoro-4-methylenepentanedioate | C₁₀H₁₄F₂O₄ | 236.21 | 50-60 (over 2 steps) | Oxidation: RT, 2 h; Wittig: RT, 12 h |

| 5 | 2,2-Difluoro-4-methylenepentanedioic acid | C₆H₆F₂O₄ | 180.11 | 85-95 | Room temperature, 4-6 h |

Conclusion

This technical guide presents a plausible and detailed synthetic route for 2,2-difluoro-4-methylenepentanedioic acid, a compound with significant potential in drug discovery and materials science. While this proposed pathway is based on established chemical principles, it requires experimental validation and optimization. The provided protocols and data serve as a foundational resource for researchers embarking on the synthesis of this and related novel fluorinated molecules. Further research may uncover more direct or higher-yielding synthetic strategies.

Technical Guide: Chemical Properties of 2,2-Difluoro-4-pentenoic Acid

Disclaimer: This technical guide provides information on 2,2-Difluoro-4-pentenoic acid . No public domain information could be located for "2,2-Difluoro-4-methylenepentanedioic acid." The data herein should not be considered applicable to any other compound.

Introduction

This document provides a summary of the known chemical and physical properties of 2,2-Difluoro-4-pentenoic acid. This fluorinated carboxylic acid is of interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The following table summarizes the key quantitative data available for 2,2-Difluoro-4-pentenoic acid.

| Property | Value | Source |

| Molecular Formula | C5H6F2O2 | [1][2] |

| Molecular Weight | 136.10 g/mol | [1] |

| CAS Number | 55039-89-9 | [1][2][3] |

| IUPAC Name | 2,2-difluoropent-4-enoic acid | [1][2] |

| Boiling Point | 56-58 °C (at 3 mmHg) | [3] |

| Refractive Index | 1.3845-1.3895 (at 20 °C) | [2] |

| Form | Liquid | [2] |

| Appearance | Clear colorless to yellow | [2] |

| Purity (Assay GC) | ≥96.0% | [2] |

| Purity (Aqueous acid-base Titration) | ≥96.0 to ≤104.0% | [2] |

| XLogP3 | 1.6 | [1] |

Spectroscopic Data

While detailed spectra are not provided in the search results, the existence of 13C NMR spectra is noted.[1] Predicted mass spectrometry data for various adducts is also available.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of 2,2-Difluoro-4-pentenoic acid are not available in the public domain based on the conducted searches.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for 2,2-Difluoro-4-pentenoic acid.

Mandatory Visualization

As no specific experimental workflows or signaling pathways for 2,2-Difluoro-4-pentenoic acid were found, a generalized logical workflow for the synthesis of a difluorinated carboxylic acid is presented below. This is a conceptual representation and not a validated protocol for the target compound.

References

Spectroscopic Profile of 2,2-Difluoro-4-methylenepentanedioic Acid: A Theoretical and Methodological Guide

Predicted Spectroscopic Data

The chemical structure of 2,2-Difluoro-4-methylenepentanedioic acid is presented below:

Based on this structure, the following spectroscopic data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) Hz |

| ~12-13 | Broad Singlet | 2H | -COOH | - |

| ~6.2 | Singlet | 1H | =CH₂ (a) | - |

| ~5.9 | Singlet | 1H | =CH₂ (b) | - |

| ~3.5 | Triplet | 2H | -CH₂- | ³JHF ≈ 15-20 Hz |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Predicted Coupling Constants (J) Hz |

| ~168 | -COOH | - |

| ~165 (triplet) | F₂-C-COOH | ²JCF ≈ 20-30 Hz |

| ~135 | =C(CH₂)₂ | - |

| ~128 | =CH₂ | - |

| ~115 (triplet) | -CF₂- | ¹JCF ≈ 240-260 Hz |

| ~40 (triplet) | -CH₂- | ²JCF ≈ 20-25 Hz |

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constants (J) Hz |

| -90 to -110 | Triplet | ³JFH ≈ 15-20 Hz |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.[1][2][3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1640-1680 | Medium | C=C stretch (Alkene) |

| 1100-1200 | Strong | C-F stretch |

| 1210-1320 | Medium | C-O stretch |

| 910 & 990 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum is expected to show fragmentation patterns typical for dicarboxylic acids, including decarboxylation.[4][5][6] Electron ionization (EI) would likely lead to the loss of one or both carboxyl groups.

Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 178.08 | [M]⁺ (Molecular Ion) |

| 133.08 | [M - COOH]⁺ |

| 88.08 | [M - 2COOH]⁺ |

| 159.07 | [M - F]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of a novel fluorinated organic acid like 2,2-Difluoro-4-methylenepentanedioic acid.

Synthesis

A potential synthetic route could involve the Reformatsky reaction of a suitable α,α-difluoro-ω-bromo ester with a ketone containing a protected methylene group, followed by deprotection and hydrolysis. The specific reagents and conditions would require careful optimization and are beyond the scope of this theoretical guide.

Spectroscopic Analysis Workflow

Caption: General Workflow for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

2D NMR: To confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft technique that will likely yield the molecular ion, while electron ionization (EI) will cause more fragmentation, providing structural information.

-

Data Acquisition: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition.

Structural Relationships for NMR Analysis

The following diagram illustrates the expected key correlations in 2D NMR experiments for 2,2-Difluoro-4-methylenepentanedioic acid.

Caption: Predicted NMR Structural Correlations

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2,2-Difluoro-4-methylenepentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-4-methylenepentanedioic acid is a dicarboxylic acid containing a difluorinated carbon and a terminal methylene group. As a fluorinated organic molecule, it holds potential interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of such novel compounds. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for 2,2-Difluoro-4-methylenepentanedioic acid, a comprehensive experimental protocol for its analysis, and a logical workflow for NMR-based structure elucidation of fluorinated molecules.

It is important to note that, at the time of this writing, experimental NMR data for 2,2-Difluoro-4-methylenepentanedioic acid is not publicly available. Therefore, the spectral data presented herein is based on computational predictions.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 2,2-Difluoro-4-methylenepentanedioic acid. These predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for 2,2-Difluoro-4-methylenepentanedioic Acid

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constants (J in Hz) |

| H3 (CH₂) | 3.15 | Triplet | 2H | ³J(H-F) = 15.0 |

| H5a (=CH₂) | 6.20 | Singlet | 1H | |

| H5b (=CH₂) | 5.80 | Singlet | 1H | |

| COOH | 10-12 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for 2,2-Difluoro-4-methylenepentanedioic Acid

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| C1 (COOH) | 168.5 | Singlet | |

| C2 (CF₂) | 115.0 | Triplet | ¹J(C-F) = 250.0 |

| C3 (CH₂) | 40.0 | Triplet | ²J(C-F) = 25.0 |

| C4 (=C) | 135.0 | Singlet | |

| C5 (=CH₂) | 125.0 | Singlet | |

| C6 (COOH) | 172.0 | Singlet |

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2,2-Difluoro-4-methylenepentanedioic acid.

1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity 2,2-Difluoro-4-methylenepentanedioic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent will depend on the solubility of the acid and the desired exchange rate of the acidic protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Temperature: 298 K.

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR Experiments (for detailed structural confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

-

¹⁹F NMR: To directly observe the fluorine signals and their couplings to protons and carbons.

-

3. Data Processing

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Reference the spectra to the internal standard.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel fluorinated compound like 2,2-Difluoro-4-methylenepentanedioic acid using NMR spectroscopy.

Caption: General workflow for NMR-based structure elucidation.

Disclaimer: The NMR data presented in this document is predicted and should be confirmed by experimental analysis. The provided experimental protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

In-depth Technical Guide: Physicochemical Properties of 2,2-Difluoro-4-methylenepentanedioic acid

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield any information on the compound "2,2-Difluoro-4-methylenepentanedioic acid." This suggests that it may be a novel or currently undocumented substance. This guide will therefore focus on a structurally related and well-documented compound, 2,2-Difluoro-4-pentenoic acid (CAS RN: 55039-89-9) , to provide relevant physicochemical data and experimental context for researchers, scientists, and drug development professionals. All information presented herein pertains to 2,2-Difluoro-4-pentenoic acid unless otherwise specified.

Core Physical and Chemical Properties of 2,2-Difluoro-4-pentenoic acid

This section summarizes the key physical and chemical identifiers and properties of 2,2-Difluoro-4-pentenoic acid. The quantitative data is presented in a structured table for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-difluoropent-4-enoic acid | [PubChem] |

| CAS Registry Number | 55039-89-9 | [Thermo Fisher Scientific] |

| Molecular Formula | C₅H₆F₂O₂ | [PubChem] |

| Molecular Weight | 136.10 g/mol | [PubChem] |

| Appearance | Clear colorless to yellow liquid | [Thermo Fisher Scientific] |

| Boiling Point | 56-58 °C at 3 mmHg | [ChemicalBook] |

| Refractive Index | 1.3845-1.3895 at 20 °C | [Thermo Fisher Scientific] |

| Purity (Assay) | ≥96.0% (GC), ≥96.0 to ≤104.0% (Aqueous acid-base Titration) | [Thermo Fisher Scientific] |

| InChI Key | LHOKYUDUAYXFGF-UHFFFAOYSA-N | [PubChem] |

| SMILES | C=CCC(C(=O)O)(F)F | [PubChem] |

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of 2,2-Difluoro-4-pentenoic acid are crucial for its application in research and development. Below are representative procedures.

Synthesis of 2,2-Difluoro-4-pentenoic acid

While a specific, detailed, and publicly available protocol for the synthesis of 2,2-Difluoro-4-pentenoic acid is not readily found in the searched literature, a general approach for the synthesis of α,α-difluoro carboxylic acids involves the fluorination of a suitable precursor. One common method is the use of electrophilic fluorinating agents on a corresponding enolate or silyl enol ether.

A plausible synthetic route could involve the following conceptual steps:

-

Preparation of a suitable precursor: This could be a β-keto ester or a similar molecule that can be readily converted to an enolate.

-

Fluorination: The precursor is then treated with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce the two fluorine atoms at the α-position. This step is often carried out in the presence of a base to generate the enolate in situ.

-

Hydrolysis: The resulting difluorinated ester is then hydrolyzed, typically under acidic or basic conditions, to yield the final 2,2-difluoro carboxylic acid.

Iodolactonization of 2,2-Difluoro-4-pentenoic acid

2,2-Difluoro-4-pentenoic acid can undergo an iodolactonization reaction to form the corresponding γ-lactone. This reaction is a valuable transformation in organic synthesis for the construction of heterocyclic rings.

Reaction Principle: The alkene moiety of 2,2-Difluoro-4-pentenoic acid reacts with iodine to form a cyclic iodonium ion intermediate. The carboxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to form a five-membered lactone ring.

General Experimental Protocol (adapted from a similar procedure):

-

Dissolution: Dissolve 2,2-Difluoro-4-pentenoic acid in a suitable solvent, such as acetonitrile or a mixture of chloroform and water.

-

Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acid, forming the carboxylate which is a more potent nucleophile.

-

Iodine Addition: Cool the reaction mixture in an ice bath and add iodine (I₂) portion-wise while stirring. The reaction is typically protected from light.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Workup: Once the reaction is complete, quench the excess iodine with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution until the color disappears.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 5-(iodomethyl)-3,3-difluorodihydrofuran-2(3H)-one.

Visualizations

The following diagrams illustrate key chemical transformations and logical workflows related to 2,2-Difluoro-4-pentenoic acid.

Technical Guide on the Stability and Storage of 2,2-Difluoro-4-methylenepentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental data has been published for 2,2-Difluoro-4-methylenepentanedioic acid. The following information is based on the general chemical properties of fluorinated compounds, dicarboxylic acids, and unsaturated organic acids. It is intended as a guideline and should be supplemented with in-house experimental validation.

Introduction

2,2-Difluoro-4-methylenepentanedioic acid is a unique molecule possessing multiple functional groups that influence its chemical behavior. The gem-difluoro group at the α-position to a carboxylic acid is expected to impart significant electronic effects, potentially altering the acidity and reactivity of the carboxyl group. The presence of a second carboxylic acid and a reactive methylene group further contributes to its chemical profile. This guide provides an in-depth analysis of the theoretical stability and recommended storage conditions for this compound, drawing parallels from structurally related molecules.

Chemical Structure and Properties

IUPAC Name: 2,2-Difluoro-4-methylenepentanedioic acid

Molecular Formula: C₆H₆F₂O₄

Predicted Properties:

-

Physical State: Likely a solid at room temperature, typical for dicarboxylic acids.

-

Acidity: The electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the adjacent carboxylic acid.

-

Reactivity: The methylene group (a carbon-carbon double bond) is a potential site for electrophilic addition and oxidation reactions. The dicarboxylic acid functionality allows for reactions such as esterification, amidation, and decarboxylation under certain conditions.

Stability Profile

The stability of 2,2-Difluoro-4-methylenepentanedioic acid is primarily influenced by its functional groups: the gem-difluoro moiety, the dicarboxylic acid groups, and the exocyclic double bond.

Thermal Stability: The carbon-fluorine bond is exceptionally strong, suggesting that the 2,2-difluoro group itself is thermally stable. However, dicarboxylic acids can be susceptible to decarboxylation upon heating, a process that may be influenced by the presence of the fluorine atoms and the overall structure of the molecule.

pH Stability:

-

Acidic Conditions: In strong acidic conditions, the molecule is expected to be relatively stable. However, prolonged exposure to harsh acidic environments could potentially lead to unforeseen degradation pathways.

-

Basic Conditions: In basic solutions, the carboxylic acid groups will be deprotonated to form carboxylate salts, which are generally more stable than the free acid. Strong basic conditions, however, could potentially catalyze other reactions.

Oxidative Stability: The methylene group is the most likely site of oxidative degradation. Unsaturated dicarboxylic acids are known to be susceptible to oxidation, which can lead to cleavage of the double bond and the formation of smaller carboxylic acids and other byproducts.[1] Common oxidizing agents in a laboratory or manufacturing setting should be considered a risk for inducing degradation.

Photostability: While there is no specific data, compounds with carbon-carbon double bonds can be susceptible to photodegradation. It is prudent to protect 2,2-Difluoro-4-methylenepentanedioic acid from light, especially during long-term storage or when in solution.

A summary of the predicted stability is presented in Table 1.

Table 1: Predicted Stability of 2,2-Difluoro-4-methylenepentanedioic Acid

| Condition | Predicted Stability | Potential Degradation Products |

| High Temperature | Moderate | Decarboxylation products |

| Low pH (Strong Acid) | High | Minimal degradation expected |

| High pH (Strong Base) | Moderate to High | Formation of stable carboxylate salts |

| Oxidizing Agents | Low | Oxidative cleavage of the methylene group |

| Light Exposure | Moderate | Potential for photodegradation |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of 2,2-Difluoro-4-methylenepentanedioic acid. The following conditions are recommended based on the general guidelines for storing corrosive organic solids.[2][3][4][5][6]

Table 2: Recommended Storage Conditions for 2,2-Difluoro-4-methylenepentanedioic Acid

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes thermal degradation and decarboxylation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) if possible. | Protects against oxidative degradation of the methylene group. |

| Light | Store in a light-resistant container. | Prevents potential photodegradation. |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass or compatible plastic such as HDPE). | Prevents contamination and protects from moisture. As an acidic compound, it may be corrosive. |

| Segregation | Store away from bases, oxidizing agents, and reducing agents. | Prevents potentially violent or hazardous reactions. |

Experimental Protocols

The following are proposed experimental workflows for determining the stability of 2,2-Difluoro-4-methylenepentanedioic acid. These are based on established guidelines for stability testing of new chemical entities.[7][8][9][10]

Workflow for Stability Assessment

References

- 1. unsaturated dicarboxylic acids: Topics by Science.gov [science.gov]

- 2. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. ehs.berkeley.edu [ehs.berkeley.edu]

- 5. louisville.edu [louisville.edu]

- 6. velsafe.com [velsafe.com]

- 7. scribd.com [scribd.com]

- 8. www3.paho.org [www3.paho.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. criver.com [criver.com]

An In-depth Technical Guide to 2,2-Difluoro-4-methylenepentanedioic Acid: Synthesis, Properties, and Potential Applications

Disclaimer: The compound 2,2-Difluoro-4-methylenepentanedioic acid is not well-documented in publicly available scientific literature. Therefore, this guide is a theoretical exploration based on established principles of organic chemistry and data from analogous compounds. The experimental protocols and data presented are predictive and require experimental validation.

Introduction

Fluorinated organic molecules are of significant interest to the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the theoretical aspects of a specific fluorinated dicarboxylic acid, 2,2-Difluoro-4-methylenepentanedioic acid, providing a comprehensive overview for researchers, scientists, and drug development professionals.

IUPAC Name and Structure

The systematic IUPAC name for the compound is 2,2-Difluoro-4-methylenepentanedioic acid . The structure is characterized by a five-carbon dicarboxylic acid backbone (pentanedioic or glutaric acid) with two fluorine atoms at the C-2 position and a methylene group at the C-4 position.

Structural Breakdown:

-

Pentanedioic acid: A five-carbon chain with carboxylic acid groups at both ends (C1 and C5).

-

2,2-Difluoro: Two fluorine atoms are attached to the carbon atom adjacent to one of the carboxylic acid groups (C2).

-

4-Methylene: A double-bonded carbon (=CH₂) is attached to the C4 position.

The chemical structure can be represented as:

Predicted Physicochemical Properties

While experimental data for this specific compound is unavailable, we can predict some of its properties based on analogous structures like difluoroacetic acid and other substituted glutaric acids.

| Property | Predicted Value |

| Molecular Formula | C₆H₆F₂O₄ |

| Molecular Weight | 180.11 g/mol |

| Acidity (pKa) | The pKa values are expected to be lower than glutaric acid due to the electron-withdrawing effect of the two fluorine atoms.[1][2] |

| Lipophilicity (LogP) | The difluoromethyl group is expected to increase lipophilicity compared to a non-fluorinated analog.[3] |

| Metabolic Stability | The C-F bond is very strong, which is anticipated to confer increased metabolic stability.[3][4] |

Potential Synthetic Pathways

The synthesis of 2,2-Difluoro-4-methylenepentanedioic acid is not described in the literature. A plausible synthetic route could involve a Michael addition reaction to introduce the methylene group precursor, followed by α-fluorination of the dicarboxylic acid.

A hypothetical synthetic workflow is outlined below:

Caption: A potential synthetic workflow for 2,2-Difluoro-4-methylenepentanedioic acid.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 4-Methylenepentanedioic acid

This protocol is based on the general principles of Michael addition followed by hydrolysis and decarboxylation.

-

Michael Addition: To a solution of sodium ethoxide (1.1 eq) in ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C. After stirring for 30 minutes, add diethyl itaconate (1.0 eq) dropwise. The reaction mixture is then stirred at room temperature for 24 hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the ethanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

Hydrolysis and Decarboxylation: The crude Michael adduct is refluxed in a 6M hydrochloric acid solution for 12 hours. The solution is then cooled and the product is extracted with ethyl acetate. The organic layer is dried and the solvent is evaporated to yield 4-methylenepentanedioic acid.

Protocol 2: α,α-Difluorination of 4-Methylenepentanedioic acid

This protocol is based on modern electrophilic fluorination methods.[5]

-

Reaction Setup: In a flask protected from moisture, dissolve 4-methylenepentanedioic acid (1.0 eq) in a suitable solvent such as acetonitrile.

-

Fluorination: Add an electrophilic fluorinating agent, such as Selectfluor™ (2.2 eq), to the solution. The reaction may require a catalyst and heating. The progress of the reaction should be monitored by TLC or LC-MS.

-

Purification: Upon completion, the reaction mixture is quenched and the product is extracted. Purification by column chromatography would likely be necessary to isolate the desired 2,2-Difluoro-4-methylenepentanedioic acid.

Potential Applications in Drug Development

The unique structural features of 2,2-Difluoro-4-methylenepentanedioic acid suggest several potential applications in drug discovery and development.

-

Metabolic Blockers: The gem-difluoro group at the α-position to a carboxylic acid can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially blocking metabolic oxidation at that site.[3][4]

-

Enzyme Inhibitors: The methylene group can act as a Michael acceptor, allowing for covalent modification of enzyme active sites. The dicarboxylic acid moiety can mimic natural substrates of enzymes that process diacids.

-

Conformational Constraints: The combination of the gem-difluoro group and the methylene group can impose conformational rigidity on the molecule, which can be advantageous for binding to specific protein targets.

The logical relationship for its potential as a drug candidate is illustrated below:

Caption: Logical workflow from molecular features to therapeutic potential.

Conclusion

While 2,2-Difluoro-4-methylenepentanedioic acid remains a theoretical compound at present, its unique combination of functional groups makes it an intriguing target for synthesis and biological evaluation. The insights provided in this guide, based on the chemistry of analogous compounds, offer a solid foundation for researchers interested in exploring the potential of this and similar fluorinated molecules in the field of drug discovery. Further experimental work is necessary to validate the proposed synthetic routes and to fully characterize the properties and biological activities of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2,2-Difluoro-4-methylenepentanedioic Acid

A comprehensive search for the chemical compound 2,2-Difluoro-4-methylenepentanedioic acid, including its unique Chemical Abstracts Service (CAS) number and associated technical data, did not yield any specific results. This suggests that the compound may be novel, not commercially available, or not extensively documented in publicly accessible scientific databases. Therefore, the creation of an in-depth technical guide with experimental protocols and signaling pathways as requested is not feasible at this time.

For the benefit of researchers, scientists, and drug development professionals, this guide instead provides available technical information on structurally similar compounds that were identified during the search. It is crucial to note that the properties and activities of these related molecules are not transferable to the requested compound.

Related Compound: 2,2-Difluoro-4-pentenoic acid

A related compound, 2,2-Difluoro-4-pentenoic acid, has been identified with the CAS Number 55039-89-9 .[1][2][3][4][5] This molecule shares the difluoroacetic acid moiety but differs in the rest of its structure.

Chemical and Physical Properties

A summary of the available data for 2,2-Difluoro-4-pentenoic acid is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 55039-89-9 | [1][2][3][4][5] |

| Molecular Formula | C5H6F2O2 | [1][2][3] |

| Molecular Weight | 136.10 g/mol | [1][3] |

| IUPAC Name | 2,2-difluoropent-4-enoic acid | [1][3] |

| Form | Liquid | [3] |

| Appearance | Clear colorless to yellow | [3] |

| Boiling Point | 56-58 °C (3 mmHg) | [5] |

| Refractive Index | 1.3845-1.3895 @ 20°C | [3] |

Related Compound: 2,2-difluoro-4-methylpentanoic acid

Another similar compound identified is 2,2-difluoro-4-methylpentanoic acid, with the CAS Number 681240-40-4 .[6][7]

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 681240-40-4 | [6][7] |

| Molecular Formula | C6H10F2O2 | [6] |

| IUPAC Name | 2,2-difluoro-4-methylpentanoic acid | [6] |

General Synthetic Approaches to Difluorinated Carboxylic Acids

While specific experimental protocols for the requested compound are unavailable, general methodologies for the synthesis of difluorinated carboxylic acids often involve the introduction of the difluoro moiety at an early stage. A conceptual workflow for such a synthesis is depicted below. It is important to emphasize that this is a generalized representation and not a validated protocol for the synthesis of 2,2-Difluoro-4-methylenepentanedioic acid.

Caption: A conceptual workflow for the synthesis of α,α-difluorinated carboxylic acids.

Conclusion

The absence of a CAS number and published technical data for 2,2-Difluoro-4-methylenepentanedioic acid precludes the development of a detailed technical guide. The information provided herein on related compounds serves to highlight the types of data that would be necessary for a comprehensive understanding of the target molecule. Researchers interested in this specific compound would likely need to embark on a de novo synthesis and characterization effort.

References

- 1. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2,2-Difluoro-4-pentenoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2,2-Difluoro-4-pentenoic acid | C5H6F2O2 | CID 11954656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Difluoro-4-pentenoic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Uncharted Territory of 2,2-Difluoro-4-methylenepentanedioic Acid Derivatives: A Look into Potential Biological Activities

A comprehensive review of available scientific literature reveals a notable absence of specific research on the biological activity of 2,2-Difluoro-4-methylenepentanedioic acid and its direct derivatives. This technical guide, therefore, aims to explore the potential biological landscape of these compounds by examining the activities of structurally related molecules. By drawing parallels with analogous chemical structures, we can hypothesize potential mechanisms of action, suggest experimental approaches, and provide a framework for future research in this nascent area.

While direct experimental data for the title compound is not currently available, the broader family of fluorinated organic acids and pentanedioic acid analogues has been the subject of various biological investigations. These studies offer valuable insights into the possible applications of 2,2-Difluoro-4-methylenepentanedioic acid derivatives in drug discovery and development.

I. Insights from Structurally Related Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic profiles. The following sections detail the biological activities of compounds bearing structural similarities to 2,2-Difluoro-4-methylenepentanedioic acid.

1. Fluorinated Propanoic Acid Derivatives as Anti-Inflammatory Agents:

Derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and evaluated for their anti-inflammatory properties. These compounds, structurally related to the nonsteroidal anti-inflammatory drug (NSAID) loxoprofen, have shown promise as potent anti-inflammatory agents with potentially reduced gastric ulcerogenic activity compared to their non-fluorinated counterparts.

2. Pentanedioic Acid Amide Derivatives as Antineoplastic Agents:

Novel 2-(4-methylbenzenesulphonamido)pentanedioic acid bis-amide derivatives have been synthesized and screened for their potential as anticancer agents. In vitro studies against various human cancer cell lines, including breast, leukemia, ovarian, colon, and kidney cancer, have demonstrated encouraging antineoplastic activity for some of these compounds. Further in vivo evaluation in murine models with Ehrlich ascites carcinoma has also shown promising results.

3. Difluoro Compounds in Kinase Inhibition:

The strategic incorporation of difluoro groups is a common strategy in the design of enzyme inhibitors. For instance, sulfonamide methoxypyridine derivatives containing a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide moiety have been identified as potent dual inhibitors of PI3K/mTOR, key enzymes in cell signaling pathways that are often dysregulated in cancer. This suggests that the difluoro motif can play a crucial role in the binding and inhibition of kinase targets.

4. Fluorinated Analogues in Modulating Metabolism:

Studies on alpha-fluorinated analogues of 2-propyl-4-pentenoic acid (4-ene VPA), a toxic metabolite of the anticonvulsant drug valproic acid, have revealed that fluorination can alter metabolic pathways. Specifically, alpha-fluorination was found to prevent metabolism via β-oxidation, thereby potentially mitigating drug-related hepatotoxicity. This highlights the role of fluorine in directing the metabolic fate of fatty acid analogues.

II. Postulated Biological Activities and Signaling Pathways

Based on the activities of structurally related compounds, we can propose several potential biological activities for 2,2-Difluoro-4-methylenepentanedioic acid derivatives. The presence of the difluoro group and the dicarboxylic acid backbone suggests potential interactions with a variety of biological targets.

Potential Signaling Pathway Modulation:

The structural features of 2,2-Difluoro-4-methylenepentanedioic acid derivatives suggest they could potentially modulate signaling pathways involved in inflammation and cancer.

Caption: Hypothetical mechanism of action for a 2,2-Difluoro-4-methylenepentanedioic acid derivative.

III. Proposed Experimental Workflow

To investigate the potential biological activities of novel 2,2-Difluoro-4-methylenepentanedioic acid derivatives, a structured experimental workflow is essential.

Caption: A typical drug discovery workflow for novel chemical entities.

IV. Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2,2-Difluoro-4-methylenepentanedioic acid derivatives is currently lacking, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in a battery of biological assays targeting inflammation, cancer, and metabolic disorders. Such studies will be crucial in uncovering the therapeutic potential of this novel class of molecules. The exploration of their mechanism of action and the identification of their specific molecular targets will pave the way for their potential development as next-generation therapeutics.

Methodological & Application

Asymmetric Synthesis of 2,2-Difluoro-4-methylenepentanedioic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for a proposed asymmetric synthesis of 2,2-difluoro-4-methylenepentanedioic acid. This chiral difluorinated dicarboxylic acid represents a valuable building block for medicinal chemistry and drug development, as the introduction of a gem-difluoro group can significantly modulate the biological activity and pharmacokinetic properties of parent molecules. The proposed synthetic route is a multi-step sequence involving the formation of a key α-keto ester intermediate, followed by a catalytic asymmetric difluorination. This document outlines the theoretical basis for the synthetic strategy, detailed experimental procedures for each step, and methods for purification and characterization of the intermediates and the final product.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pKa, lipophilicity, metabolic stability, and binding affinity of drug candidates. Gem-difluoromethylene groups (CF2), in particular, are often used as isosteres for carbonyl groups or as metabolically stable mimics of a methylene group adjacent to a stereocenter. 2,2-Difluoro-4-methylenepentanedioic acid is a chiral molecule that combines the structural features of a dicarboxylic acid, a methylene group, and a gem-difluorinated stereocenter, making it an attractive scaffold for the synthesis of novel enzyme inhibitors and other biologically active compounds.

This application note details a proposed synthetic pathway to access this molecule in an enantiomerically enriched form. The strategy hinges on a key asymmetric difluorination of an α-keto ester precursor.

Proposed Synthetic Pathway

The proposed asymmetric synthesis of 2,2-difluoro-4-methylenepentanedioic acid is a five-step process, as illustrated in the workflow diagram below. The synthesis commences with the preparation of diethyl 2-formylsuccinate, which then undergoes a Baylis-Hillman reaction to introduce the exocyclic methylene group. Subsequent oxidation of the resulting alcohol yields the crucial α-keto ester intermediate. The key stereochemistry-defining step is the asymmetric fluorination of this intermediate using a chiral palladium catalyst. Finally, hydrolysis of the diethyl ester furnishes the target dicarboxylic acid.

Caption: Proposed multi-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-formylsuccinate

This procedure outlines the formylation of diethyl succinate to yield the starting material for the subsequent Baylis-Hillman reaction.[1][2]

Materials:

-

Sodium metal

-

Dry toluene

-

Ethanol

-

Diethyl succinate

-

Ethyl formate

-

Water

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add finely divided sodium (10.0 g) to dry toluene (100 cm³).

-

Carefully add ethanol (20 cm³) portion-wise to the sodium suspension.

-

After the addition is complete, heat the mixture at 80 °C for 3.5 hours.

-

Cool the resulting yellow suspension to 20 °C.

-

Prepare a mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g).

-

Add the diethyl succinate and ethyl formate mixture dropwise to the sodium ethoxide suspension over 1 hour, maintaining the temperature between 20-30 °C.

-

Stir the reaction mixture at ambient temperature for 16 hours.

-

Carefully quench the reaction by the slow addition of water (100 cm³).

-

Separate the aqueous and organic layers. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford diethyl 2-formylsuccinate.

Quantitative Data:

| Parameter | Value |

| Starting Material | Diethyl succinate |

| Product | Diethyl 2-formylsuccinate |

| Yield | Not specified in source[1] |

| Purity | Not specified in source[1] |

Step 2: Baylis-Hillman Reaction to form Diethyl 2-(hydroxymethyl)-4-methylenepentanedioate

This step introduces the key methylene group via a Baylis-Hillman reaction between diethyl 2-formylsuccinate and formaldehyde. The Baylis–Hillman reaction is a carbon–carbon bond-forming reaction between an activated alkene and an electrophile, typically catalyzed by a tertiary amine or phosphine.[3][4]

Materials:

-

Diethyl 2-formylsuccinate

-

Formaldehyde (37% aqueous solution)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of diethyl 2-formylsuccinate (1 equivalent) in dichloromethane, add formaldehyde (2 equivalents) and DABCO (0.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield diethyl 2-(hydroxymethyl)-4-methylenepentanedioate.

Quantitative Data (Estimated based on similar reactions):

| Parameter | Value |

| Starting Material | Diethyl 2-formylsuccinate |

| Product | Diethyl 2-(hydroxymethyl)-4-methylenepentanedioate |

| Yield | 60-80% |

| Purity | >95% after chromatography |

Step 3: Oxidation to Diethyl 2-oxo-4-methylenepentanedioate

The secondary alcohol is oxidized to a ketone to provide the α-keto ester necessary for the asymmetric difluorination. Several oxidation methods are available; a chemoselective method using a nitroxyl radical catalyst is proposed here.[5][6]

Materials:

-

Diethyl 2-(hydroxymethyl)-4-methylenepentanedioate

-

2-Azaadamantane N-oxyl (AZADO)

-

Sodium nitrite (NaNO₂)

-

Acetonitrile

-

Molecular oxygen (O₂) or air

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve diethyl 2-(hydroxymethyl)-4-methylenepentanedioate (1 equivalent) in acetonitrile.

-

Add AZADO (0.01 equivalents) and sodium nitrite (0.1 equivalents) to the solution.

-

Stir the mixture vigorously under an atmosphere of oxygen (balloon) or in the presence of air at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford diethyl 2-oxo-4-methylenepentanedioate.

Quantitative Data (Estimated based on similar reactions):

| Parameter | Value |

| Starting Material | Diethyl 2-(hydroxymethyl)-4-methylenepentanedioate |

| Product | Diethyl 2-oxo-4-methylenepentanedioate |

| Yield | 80-95% |

| Purity | >95% after chromatography |

Step 4: Asymmetric Difluorination to Diethyl 2,2-difluoro-4-methylenepentanedioate

This is the crucial enantioselective step. A chiral palladium complex is proposed to catalyze the reaction between the α-keto ester and an electrophilic fluorine source.[7]

Materials:

-

Diethyl 2-oxo-4-methylenepentanedioate

-

Chiral Palladium Catalyst (e.g., prepared from Pd(OAc)₂ and a chiral phosphine ligand like (R)-BINAP)

-

N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®

-

Anhydrous solvent (e.g., Toluene or THF)

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral palladium catalyst (5 mol%) in the anhydrous solvent.

-

Add a solution of diethyl 2-oxo-4-methylenepentanedioate (1 equivalent) in the same solvent.

-

Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C).

-

Add the electrophilic fluorinating agent (e.g., NFSI, 2.2 equivalents) portion-wise over a period of time.

-

Stir the reaction at the same temperature until complete conversion is observed by TLC or ¹⁹F NMR.

-

Quench the reaction with a saturated aqueous sodium thiosulfate solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data (Estimated based on similar reactions):

| Parameter | Value |

| Starting Material | Diethyl 2-oxo-4-methylenepentanedioate |

| Product | Diethyl 2,2-difluoro-4-methylenepentanedioate |

| Yield | 70-90% |

| Enantiomeric Excess | >90% ee |

| Purity | >95% after chromatography |

Step 5: Hydrolysis to 2,2-Difluoro-4-methylenepentanedioic Acid

The final step is the hydrolysis of the diethyl ester to the target dicarboxylic acid. Both acidic and basic conditions can be employed, with acidic hydrolysis often being preferred to avoid potential side reactions with the α,β-unsaturated system.[8]

Materials:

-

Diethyl 2,2-difluoro-4-methylenepentanedioate

-

Hydrobromic acid (48% aqueous solution)

-

Acetic acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of diethyl 2,2-difluoro-4-methylenepentanedioate (1 equivalent) in acetic acid, add 48% aqueous hydrobromic acid (excess).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2-difluoro-4-methylenepentanedioic acid.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data (Estimated based on similar reactions):

| Parameter | Value |

| Starting Material | Diethyl 2,2-difluoro-4-methylenepentanedioate |

| Product | 2,2-Difluoro-4-methylenepentanedioic acid |

| Yield | 80-95% |

| Purity | >98% after purification |

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and the key transformations in the proposed synthetic route.

Caption: Key transformations in the synthetic sequence.

Conclusion

The proposed multi-step synthesis provides a viable route for the asymmetric synthesis of 2,2-difluoro-4-methylenepentanedioic acid. The key to this strategy is the successful execution of the catalytic asymmetric difluorination of the α-keto ester intermediate. The protocols provided are based on established chemical transformations and can be optimized to achieve high yields and enantioselectivities. This chiral difluorinated building block holds significant potential for the development of novel therapeutics and agrochemicals. Further research will be required to experimentally validate and optimize the proposed synthetic pathway.

References

- 1. prepchem.com [prepchem.com]

- 2. chembk.com [chembk.com]

- 3. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 4. Baylis-Hillman Reaction [organic-chemistry.org]

- 5. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic enantioselective fluorination and amination of beta-keto phosphonates catalyzed by chiral palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

Application Notes and Protocols for 2,2-Difluoro-4-methylenepentanedioic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-4-methylenepentanedioic acid is a versatile difluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a gem-difluoro group adjacent to a carboxylic acid moiety imparts unique electronic properties and conformational constraints, making it an attractive component for designing novel bioactive molecules and functional polymers. Its structure, featuring two carboxylic acid groups and a reactive methylene unit, allows for a variety of chemical transformations, enabling the construction of complex molecular architectures.

One of the key applications of this building block is in the synthesis of enzyme inhibitors. The difluoromethylene group can act as a bioisostere for a ketone or ether linkage, potentially improving metabolic stability and binding affinity. A notable application is its use as a precursor for the synthesis of inhibitors of the Ten-Eleven Translocation (TET) dioxygenase family, enzymes that play a crucial role in DNA demethylation and are implicated in various diseases, including myeloid cancers.

This document provides detailed protocols for the synthesis of 2,2-Difluoro-4-methylenepentanedioic acid and its precursors, along with its application in the synthesis of a known TET2 enzyme inhibitor.

Application: Synthesis of a TET2 Enzyme Inhibitor Precursor

2,2-Difluoro-4-methylenepentanedioic acid is a key intermediate in the synthesis of 2-hydroxy-4-methylene-pentanedicarboxylic acid, a molecule identified as an inhibitor of the TET2 enzyme. The parent diacid competes with the natural substrate, α-ketoglutarate (α-KG), in the TET2 catalytic domain, thereby inhibiting its dioxygenase activity. This inhibition is significant in the context of hematopoietic systems and myeloid diseases where TET2 mutations are prevalent.

The inhibitor, derived from 2,2-Difluoro-4-methylenepentanedioic acid, has shown potent activity in cell-free systems.

Quantitative Biological Data

| Compound | Target | IC₅₀ (at 10 µM α-KG) | K_d_ |

| 2-hydroxy-4-methylene-pentanedicarboxylic acid | TET2 | 11.0 ± 0.9 µM | 0.3 ± 0.12 µM |

Synthetic Protocols

The synthesis of 2,2-Difluoro-4-methylenepentanedioic acid is achieved through a two-step process: first, the synthesis of its diethyl ester, followed by hydrolysis.

Step 1: Synthesis of Diethyl 2,2-difluoro-4-methylenepentanedioate

The synthesis of the diethyl ester is accomplished via a Reformatsky-type reaction between ethyl bromodifluoroacetate and ethyl 2-(bromomethyl)acrylate.

This protocol is based on established Reformatsky reaction principles and the specific reagents involved.

Materials:

-

Ethyl bromodifluoroacetate

-

Ethyl 2-(bromomethyl)acrylate

-

Activated Zinc powder

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

-

Zinc Activation: Activated zinc powder (1.5 equivalents) is added to the flask, followed by anhydrous THF.

-

Initiation: A small crystal of iodine can be added to initiate the reaction if necessary.

-

Addition of Reagents: A solution of ethyl bromodifluoroacetate (1.0 equivalent) and ethyl 2-(bromomethyl)acrylate (1.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel.

-

Reaction Execution: The solution of the esters is added dropwise to the stirred suspension of zinc in THF at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: The reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl. The aqueous layer is separated and extracted with ethyl acetate or diethyl ether (3 x volume). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure diethyl 2,2-difluoro-4-methylenepentanedioate.

| Product | Yield | Appearance | ¹H NMR (500 MHz, CDCl₃) δ (ppm) |

| Diethyl 2,2-difluoro-4-methylenepentanedioate | 70% | Clear oil | 6.42 (s, 1H), 5.83 (s, 1H), 4.29 (q, J = 7.2 Hz, 4H), 4.21 (q, J = 7.2 Hz, 4H), 3.15 (t, J = 16.1 Hz, 2H) |

Step 2: Hydrolysis of Diethyl 2,2-difluoro-4-methylenepentanedioate

The diacid is obtained by the saponification of the corresponding diethyl ester. The gem-difluoro group can render hydrolysis more challenging compared to non-fluorinated esters; therefore, careful control of reaction conditions is necessary to prevent side reactions.

Materials:

-

Diethyl 2,2-difluoro-4-methylenepentanedioate

-

Lithium Hydroxide (LiOH), 1.0 M aqueous solution

-

Tetrahydrofuran (THF)

-

Hydrochloric Acid (10% and 1.2 M)

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Separatory funnel

-

Lyophilizer (freeze-dryer)

Procedure:

-

Reaction Setup: Diethyl 2,2-difluoro-4-methylenepentanedioate (1.0 mmol) is dissolved in THF (50 mL) in a round-bottom flask at room temperature (20 °C).

-

Hydrolysis: 1.0 M aqueous lithium hydroxide (2-3 mol equivalents) is added to the stirred solution. The reaction is stirred continuously for 6 hours at 20 °C. The progress of the reaction is monitored by TLC until the starting diester is fully consumed.

-

Solvent Removal: The THF is removed under reduced pressure.

-

Workup: The remaining aqueous residue is dissolved in water (50 mL). The pH of the solution is carefully adjusted to 4.0 using 10% HCl (1.2 M).

-

Extraction: The aqueous solution is washed once with ethyl acetate (50 mL) to remove any unreacted starting material or organic impurities. The aqueous layer is separated.

-

Isolation: The aqueous solution containing the lithium salt of the diacid is frozen and lyophilized (freeze-dried) to yield the final product, 2,2-Difluoro-4-methylenepentanedioic acid, as a solid.

Visualizations

Logical Workflow for Synthesis and Application

Caption: Overall workflow from synthesis to biological application.

TET2 Inhibition Signaling Pathway

Caption: Competitive inhibition of the TET2 enzyme by an α-KG analog.

Application Notes and Protocols for Polymerization Reactions Involving 2,2-Difluoro-4-methylenepentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific literature detailing the polymerization of 2,2-Difluoro-4-methylenepentanedioic acid is not publicly available. The following application notes and protocols are based on established principles of polymer chemistry and adapted from methodologies for structurally analogous monomers. These include fluorinated dicarboxylic acids and monomers featuring exocyclic methylene groups. Researchers should treat these as starting points and optimize conditions accordingly.

Application Notes

Introduction to 2,2-Difluoro-4-methylenepentanedioic Acid

2,2-Difluoro-4-methylenepentanedioic acid is a unique monomer possessing two distinct functionalities amenable to polymerization: a dicarboxylic acid moiety and an exocyclic methylene group. The presence of difluoro substitution at the α-position to the carboxylic acids is expected to significantly influence the monomer's reactivity and the properties of the resulting polymers. Fluorinated polymers are well-regarded for their exceptional thermal stability, chemical resistance, and low surface energy.

Potential Polymerization Pathways

This monomer offers the potential for two primary polymerization routes:

-

Polycondensation: The dicarboxylic acid groups can react with diols or diamines to form polyesters or polyamides, respectively. The electron-withdrawing nature of the fluorine atoms may increase the reactivity of the carboxylic acid groups.

-

Free-Radical Polymerization: The exocyclic methylene (vinyl) group can undergo addition polymerization, initiated by free radicals, to produce a polymer with a carbon-carbon backbone and pendant difluoro-dicarboxylic acid groups.[1][2][3]

The resulting polymers, rich in fluorine and carboxylic acid functionalities, are promising candidates for advanced applications in specialty coatings, high-performance engineering plastics, and functional biomaterials where properties like hydrophobicity, chemical inertness, and tunable adhesion are desired.

Experimental Protocols

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation of 2,2-Difluoro-4-methylenepentanedioic acid with a diol, such as 1,4-butanediol. This method is adapted from general procedures for synthesizing aliphatic polyesters from dicarboxylic acids and diols.[4][5][6]

2.1.1 Materials and Equipment

-

2,2-Difluoro-4-methylenepentanedioic acid

-

1,4-Butanediol (or other suitable diol)

-

Catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

-

High-vacuum pump

-

Heating mantle with temperature controller

2.1.2 Procedure

Stage 1: Esterification

-

Charge the reaction flask with equimolar amounts of 2,2-Difluoro-4-methylenepentanedioic acid and the selected diol (e.g., 1,4-butanediol).

-

Add the catalyst (e.g., 200-300 ppm of Sb₂O₃).

-

Flush the system with dry nitrogen for 15-20 minutes to remove oxygen.

-

Heat the mixture to 180-200°C under a slow stream of nitrogen with continuous stirring.

-

Water will be produced as a byproduct and should be collected in the distillation receiver.

-

Maintain these conditions for 2-4 hours or until approximately 90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

-

Gradually increase the temperature to 220-240°C.

-

Simultaneously, slowly reduce the pressure to below 1 mmHg using a vacuum pump.

-

A significant increase in the viscosity of the melt will be observed as the polymerization proceeds.

-

Continue the reaction for another 3-5 hours under high vacuum and elevated temperature.

-

To stop the reaction, remove the heat and introduce nitrogen back into the system to break the vacuum.

-

The resulting polymer can be extruded from the flask while still molten or allowed to cool and be removed as a solid.

-

For purification, the polymer can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol or a mixture of chloroform and trifluoroacetic acid) and precipitated in a non-solvent like methanol.

Caption: Workflow for Melt Polycondensation.

Protocol 2: Free-Radical Polymerization

This protocol outlines a solution-based free-radical polymerization of the methylene group of 2,2-Difluoro-4-methylenepentanedioic acid. This approach is adapted from standard free-radical polymerization techniques.[3][7]

2.2.1 Materials and Equipment

-

2,2-Difluoro-4-methylenepentanedioic acid

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dioxane

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Nitrogen or Argon source for inert atmosphere

-

Thermostatically controlled oil bath

-

Precipitation non-solvent: Diethyl ether or cold methanol

2.2.2 Procedure

-

Dissolve 2,2-Difluoro-4-methylenepentanedioic acid in the chosen anhydrous solvent in the Schlenk flask (e.g., 1 M concentration).

-

Add the radical initiator (e.g., 1 mol% relative to the monomer).

-

Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, fill the flask with an inert gas (Nitrogen or Argon).

-

Place the flask in the preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

-

Allow the polymerization to proceed with stirring for 12-24 hours. The solution may become more viscous.

-

To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., diethyl ether) to precipitate the polymer.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

-

Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Caption: Workflow for Free-Radical Polymerization.

Data Presentation

The following tables are templates for organizing experimental data obtained from the polymerization reactions.

Table 1: Typical Reaction Conditions and Polymer Properties for Polycondensation

| Entry | Diol | Catalyst (ppm) | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | T₉ (°C) | Tₘ (°C) |

| 1 | 1,4-Butanediol | Sb₂O₃ (250) | 230 | 4 | ||||

| 2 | 1,6-Hexanediol | Ti(OBu)₄ (200) | 230 | 4 | ||||

| 3 | Ethylene Glycol | Sb₂O₃ (250) | 240 | 5 |

Table 2: Typical Reaction Conditions and Polymer Properties for Free-Radical Polymerization